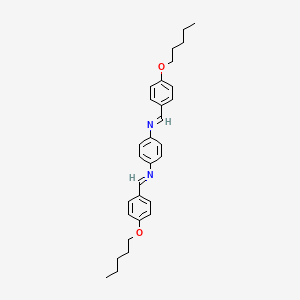
N,N'-Bis(4-pentyloxybenzylidene)-1,4-phenylenediamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-Bis(4-pentyloxybenzylidene)-1,4-phenylenediamine is an organic compound known for its unique chemical structure and properties It is a derivative of phenylenediamine, featuring two pentyloxybenzylidene groups attached to the nitrogen atoms of the phenylenediamine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(4-pentyloxybenzylidene)-1,4-phenylenediamine typically involves the condensation reaction between 4-pentyloxybenzaldehyde and 1,4-phenylenediamine. The reaction is usually carried out in a solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to promote the formation of the Schiff base, resulting in the desired compound.
Industrial Production Methods
While specific industrial production methods for N,N’-Bis(4-pentyloxybenzylidene)-1,4-phenylenediamine are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N,N’-Bis(4-pentyloxybenzylidene)-1,4-phenylenediamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid structures.
Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.
Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Quinonoid derivatives.
Reduction: Corresponding amine and aldehyde.
Substitution: Halogenated or nitrated derivatives of the original compound.
Aplicaciones Científicas De Investigación
N,N’-Bis(4-pentyloxybenzylidene)-1,4-phenylenediamine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Materials Science: Employed in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mecanismo De Acción
The mechanism of action of N,N’-Bis(4-pentyloxybenzylidene)-1,4-phenylenediamine depends on its application. In biological systems, it may interact with cellular components, disrupting normal cellular functions. The compound’s structure allows it to bind to specific molecular targets, potentially inhibiting enzymes or interfering with DNA replication. In materials science, its electronic properties are exploited to enhance the performance of organic electronic devices.
Comparación Con Compuestos Similares
Similar Compounds
N,N’-Bis(salicylidene)-1,4-phenylenediamine: Another Schiff base derivative with similar coordination chemistry applications.
N,N’-Bis(4-methoxybenzylidene)-1,4-phenylenediamine: Similar structure but with methoxy groups instead of pentyloxy groups.
Uniqueness
N,N’-Bis(4-pentyloxybenzylidene)-1,4-phenylenediamine is unique due to the presence of pentyloxy groups, which can influence its solubility, reactivity, and electronic properties. These characteristics make it particularly suitable for specific applications in materials science and biological research.
Propiedades
Número CAS |
24678-99-7 |
|---|---|
Fórmula molecular |
C30H36N2O2 |
Peso molecular |
456.6 g/mol |
Nombre IUPAC |
1-(4-pentoxyphenyl)-N-[4-[(4-pentoxyphenyl)methylideneamino]phenyl]methanimine |
InChI |
InChI=1S/C30H36N2O2/c1-3-5-7-21-33-29-17-9-25(10-18-29)23-31-27-13-15-28(16-14-27)32-24-26-11-19-30(20-12-26)34-22-8-6-4-2/h9-20,23-24H,3-8,21-22H2,1-2H3 |
Clave InChI |
RYUJOFVIJPUISY-UHFFFAOYSA-N |
SMILES canónico |
CCCCCOC1=CC=C(C=C1)C=NC2=CC=C(C=C2)N=CC3=CC=C(C=C3)OCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,6-Dimethyl-2-oxo-1-[(2-thienylmethylene)amino]-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B11963958.png)



![Phosphonic acid, [1-(benzoylamino)-2,2-dichloroethenyl]-, diethyl ester](/img/structure/B11963968.png)

![N-(4-chlorophenyl)-2-[(3Z)-3-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B11963984.png)





![2-(4-benzyl-1-piperazinyl)-N'-{(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}acetohydrazide](/img/structure/B11964013.png)

